molecular formula C9H8BrN B1343714 4-Bromo-7-methyl-1H-indole CAS No. 936092-87-4

4-Bromo-7-methyl-1H-indole

Cat. No.: B1343714
CAS No.: 936092-87-4
M. Wt: 210.07 g/mol
InChI Key: FEMJIOSKNKIMBM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Bromo-7-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . This compound can bind to the active sites of these enzymes, leading to their inhibition and subsequent reduction in cancer cell growth. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and reduced energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. For instance, this compound can inhibit the activity of enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate or inhibit receptors involved in cell signaling pathways, leading to changes in gene expression and cellular responses . These molecular interactions contribute to the compound’s biological activities and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced biological activity. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit cancer cell growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, while doses above this threshold can lead to adverse effects. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . Additionally, this compound can affect metabolic flux by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and changes in cellular energy production . These metabolic interactions contribute to the compound’s biological activities and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . For instance, this compound can accumulate in the nucleus, where it modulates gene expression by interacting with transcription factors . Additionally, it can localize to the mitochondria, affecting mitochondrial function and cellular energy production . These subcellular localization patterns are critical for understanding the compound’s mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methyl-1H-indole typically involves the bromination of 7-methylindole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    4-Bromoindole: Shares the bromine substitution but lacks the methyl group at the 7-position.

    7-Methylindole: Lacks the bromine substitution but has the methyl group at the 7-position.

    4-Chloro-7-methyl-1H-indole: Similar structure with chlorine instead of bromine.

Uniqueness: 4-Bromo-7-methyl-1H-indole is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

4-bromo-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMJIOSKNKIMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646680
Record name 4-Bromo-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936092-87-4
Record name 4-Bromo-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-1-methyl-2-nitrobenzene (10 g) in THF (130 mL) was slowly added vinylmagnesium bromide (1 M in THF, 162 mL) at −40° C. under nitrogen atmosphere. The reaction mixture was stirred for 1.5 h and then quenched with sat'd. aq. NH4Cl (50 mL). The mixture was partitioned between EtOAc (500 mL) and water (150 mL). The organic layer was separated, washed with brine, dried (MgSO4), filtered, and evaporated in vacuo. The residue was purified by SiO2 chromatography eluting with 2.5% EtOAc/petroleum ether to afford 1.54 g (16%) of 4-bromo-7-methyl-1H-indole (306) as brown solid: MS (ESI) m/z=209.9 [M+1]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
162 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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